molecular formula C17H23N3O5 B15130163 L-Ornithine 7-amido-4-methylcoumarin, carbonate salt

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt

Cat. No.: B15130163
M. Wt: 349.4 g/mol
InChI Key: NQQIKBXCMIESGA-UHFFFAOYSA-N
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Description

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly useful in the study of enzyme activities, such as aminopeptidases, due to its ability to release a fluorescent product upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine 7-amido-4-methylcoumarin, carbonate salt typically involves the coupling of L-ornithine with 7-amido-4-methylcoumarin. This reaction is often facilitated by the use of coupling agents such as carbodiimides under mild conditions to ensure the preservation of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The carbonate salt form is achieved by neutralizing the product with carbonic acid, which helps in stabilizing the compound for storage and use .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. This hydrolysis results in the release of 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of aminopeptidases or other proteolytic enzymes. The reaction conditions are usually mild, often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence and is used as a marker in various assays .

Mechanism of Action

The mechanism of action of L-Ornithine 7-amido-4-methylcoumarin, carbonate salt involves its enzymatic cleavage by aminopeptidases. The enzyme recognizes the L-ornithine moiety and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme .

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

carbonic acid;2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide

InChI

InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4)

InChI Key

NQQIKBXCMIESGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)C(CCCN)N.C(=O)(O)O

Origin of Product

United States

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